![molecular formula C8H6BrN3O2 B1473936 Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate CAS No. 1638767-44-8](/img/structure/B1473936.png)
Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Descripción general
Descripción
Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, commonly referred to as MBPPC, is a brominated heterocyclic compound with a wide range of applications in both scientific research and laboratory experiments. It is a white powdery substance that has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential uses. MBPPC is a versatile compound that can be synthesized in a variety of ways, and its unique properties make it an attractive option for researchers.
Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has been used in the design and synthesis of new pyrrolo[2,3-d]pyrimidine derivatives that have shown promising anticancer activity . These derivatives have been tested in vitro against several human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 . Some of these compounds have shown significant activity against MCF7 and HePG2 cells .
Molecular Docking Studies
Molecular docking studies have been conducted with these compounds to understand their binding affinities against anti-apoptotic proteins like Bcl2 . This helps in understanding the mechanism of action of these compounds and can guide the design of more potent anticancer agents.
Gene Expression Studies
These compounds have been used to study changes in gene expression in cancer cells . For example, compounds treated with MCF7 cells have shown up-regulation of P53, BAX, DR4, and DR5 genes, and down-regulation of Bcl2, Il-8, and CDK4 genes .
Apoptosis Induction
Some of these compounds have been found to induce apoptotic death in MCF7 cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of damaged or unwanted cells. Inducing apoptosis in cancer cells is one of the strategies used in cancer treatment.
Inhibition of α-Amylase Enzyme
Pyrrolo[2,3-d]pyrimidine derivatives have been designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of complex carbohydrates into glucose. Inhibiting this enzyme can slow down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation. This can be beneficial in the treatment of diabetes .
Antidiabetic Activity
In vitro antidiabetic analysis of these compounds has demonstrated excellent antidiabetic action for some compounds, with IC50 values in the 0.252–0.281 mM range . These compounds have shown exceptional percent inhibition values, outperforming the standard (acarbose) .
Propiedades
IUPAC Name |
methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)7-10-2-4-5(9)3-11-6(4)12-7/h2-3H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVIPDFMIIGETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=CNC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate | |
CAS RN |
1638767-44-8 | |
| Record name | methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






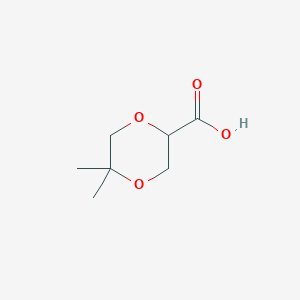
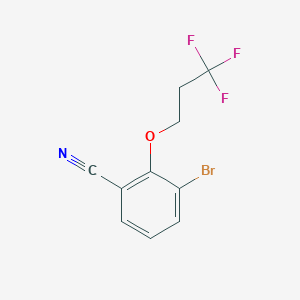

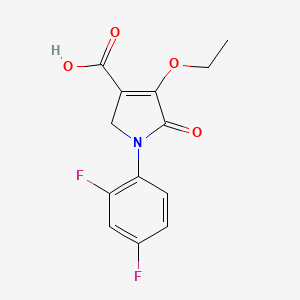
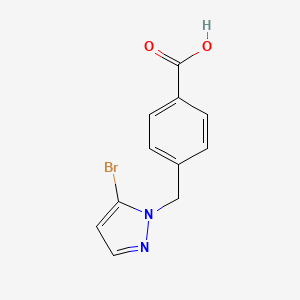
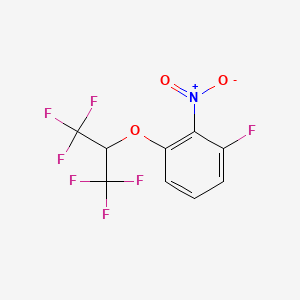
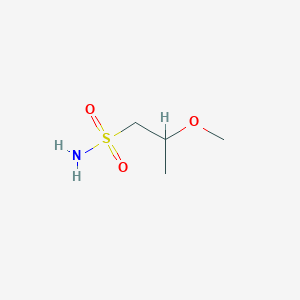

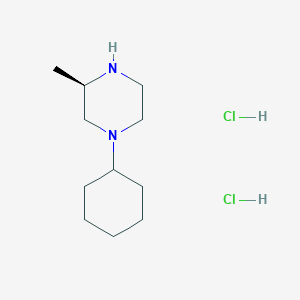
![4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B1473873.png)
